molecular formula C17H15FN4O2S B4518487 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4518487
M. Wt: 358.4 g/mol
InChI Key: CELWAORAWQBYON-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a thiazole ring fused with a pyridazinone core and a 2-fluorophenyl substituent. The fluorine atom at the phenyl ring enhances electronic properties and bioavailability, making it a candidate for targeted drug development .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-10-11(2)25-17(19-10)20-15(23)9-22-16(24)8-7-14(21-22)12-5-3-4-6-13(12)18/h3-8H,9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELWAORAWQBYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety. Key reagents include 2-fluorobenzonitrile and various thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its thiazole-pyridazinone backbone and 2-fluorophenyl substituent. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Key Differences Reference
Target Compound Thiazole + Pyridazinone 2-Fluorophenyl, 4,5-dimethylthiazole Reference standard
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiazole + Pyridazinone Thiophen-2-yl (replaces 2-fluorophenyl) Sulfur-containing heterocycle enhances π-π stacking but reduces polarity
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Thiazole + Pyridazinone 4-Chlorophenyl, tert-butyl group Chlorine increases hydrophobicity; tert-butyl may sterically hinder binding
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide Pyridazinone 2-Fluoro-4-methoxyphenyl Methoxy group improves solubility but may reduce membrane permeability
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Benzothiazole + Pyridazinone Methylsulfonyl, thiophen-2-yl Sulfone group enhances metabolic stability; benzothiazole broadens π-system

Pharmacokinetic and Physicochemical Properties

  • Solubility : The 2-fluorophenyl group balances lipophilicity, whereas thiophen-2-yl () or methoxy () substituents increase polarity .
  • Metabolic Stability : Methylsulfonyl () and tert-butyl () groups reduce oxidative metabolism, extending half-life .
  • Binding Affinity : Fluorine’s electronegativity enhances hydrogen bonding in the target compound, while chlorine () offers stronger van der Waals interactions .

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound features a thiazole ring (with 4,5-dimethyl substitution) and a pyridazinone moiety linked via an acetamide bridge. The 2-fluorophenyl group on the pyridazinone enhances lipophilicity and potential receptor-binding interactions. These motifs are common in bioactive molecules, with thiazoles often involved in enzyme inhibition and pyridazinones modulating oxidative stress pathways .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step routes:

  • Step 1: Condensation of 3-(2-fluorophenyl)-6-hydroxypyridazine with chloroacetic acid to form the pyridazinone-acetic acid intermediate.
  • Step 2: Coupling with 4,5-dimethylthiazol-2-amine via carbodiimide-mediated amide bond formation.
  • Step 3: Purification using column chromatography (e.g., silica gel, hexane/EtOAc gradient) . Key reagents include thionyl chloride (for activation) and DCC (dicyclohexylcarbodiimide) for amidation.

Q. How should researchers validate the compound’s purity and structural integrity?

Use a combination of:

  • NMR spectroscopy: Confirm substitution patterns (e.g., ¹H NMR peaks for thiazole methyl groups at δ 2.1–2.3 ppm; pyridazinone aromatic protons at δ 7.2–7.8 ppm).
  • Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns.
  • HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Experimental design differences: Standardize assay conditions (pH, temperature, co-solvents like DMSO).
  • Batch variability: Ensure synthetic intermediates (e.g., pyridazinone precursor) are rigorously characterized.
  • Target selectivity: Perform counter-screens against related enzymes (e.g., kinases vs. phosphatases) . Methodological solution: Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement).

Q. What computational strategies can predict the compound’s mechanism of action?

  • Molecular docking: Screen against databases like PDB to identify potential targets (e.g., COX-2, EGFR). Prioritize pockets accommodating the fluorophenyl-thiazole region.
  • MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR modeling: Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity .

Q. How can structure-activity relationships (SAR) be optimized for enhanced potency?

  • Modify substituents: Replace the 2-fluorophenyl group with meta-substituted analogs (e.g., Cl, CF₃) to enhance hydrophobic interactions.
  • Scaffold hopping: Test pyridazinone replacements (e.g., triazinones) while retaining the thiazole-acetamide core.
  • Bioisosteres: Substitute the acetamide linker with sulfonamide or urea groups to improve metabolic stability .

Q. What analytical techniques are critical for studying its metabolic stability?

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
  • Metabolite ID: Employ high-resolution mass spectrometry (Q-TOF) and NMR to characterize phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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